molecular formula C10H11NO4 B14855013 Ethyl (5-formyl-4-hydroxypyridin-2-YL)acetate

Ethyl (5-formyl-4-hydroxypyridin-2-YL)acetate

Cat. No.: B14855013
M. Wt: 209.20 g/mol
InChI Key: GNUCRTWTPJGUDH-UHFFFAOYSA-N
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Description

Ethyl (5-formyl-4-hydroxypyridin-2-YL)acetate is an organic compound belonging to the class of esters. Esters are widely known for their pleasant odors and are often used in fragrances and flavorings. This particular compound features a pyridine ring, which is a six-membered ring containing one nitrogen atom. The presence of both formyl and hydroxyl groups on the pyridine ring makes this compound particularly interesting for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl (5-formyl-4-hydroxypyridin-2-YL)acetate typically involves the reaction of 5-formyl-4-hydroxypyridine with ethyl acetate in the presence of a suitable catalyst. The reaction conditions often include refluxing the mixture in an organic solvent such as ethanol or methanol. The reaction can be represented as follows:

[ \text{5-formyl-4-hydroxypyridine} + \text{ethyl acetate} \rightarrow \text{this compound} ]

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts such as p-toluenesulfonic acid (PTSA) under ultrasonic irradiation has been shown to improve yields significantly .

Types of Reactions:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The ester group can undergo nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products:

    Oxidation: 5-formyl-4-oxopyridin-2-yl acetate.

    Reduction: Ethyl (5-hydroxymethyl-4-hydroxypyridin-2-YL)acetate.

    Substitution: Ethyl (5-formyl-4-aminopyridin-2-YL)acetate.

Scientific Research Applications

Ethyl (5-formyl-4-hydroxypyridin-2-YL)acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl (5-formyl-4-hydroxypyridin-2-YL)acetate involves its interaction with various molecular targets. The formyl group can form hydrogen bonds with biological molecules, while the ester group can undergo hydrolysis to release the active pyridine derivative. These interactions can modulate biological pathways, leading to various pharmacological effects .

Comparison with Similar Compounds

Properties

Molecular Formula

C10H11NO4

Molecular Weight

209.20 g/mol

IUPAC Name

ethyl 2-(5-formyl-4-oxo-1H-pyridin-2-yl)acetate

InChI

InChI=1S/C10H11NO4/c1-2-15-10(14)4-8-3-9(13)7(6-12)5-11-8/h3,5-6H,2,4H2,1H3,(H,11,13)

InChI Key

GNUCRTWTPJGUDH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=CC(=O)C(=CN1)C=O

Origin of Product

United States

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